Cas no 31408-47-6 (5-(4-Methoxyphenyl)pyrimidin-2-ylamine)
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Methoxyphenyl)pyrimidin-2-ylamine
- 5-(4-Methoxyphenyl)pyrimidin-2-amine
- 2-Amino-5-p-methoxyphenylpyrimidin
- FC0627
- Pyrimidine,2-amino-5-(p-methoxyphenyl)- (8CI)
- [5-(4-Methoxyphenyl)pyrimidin-2-yl]amine
- DTXSID80659459
- DS-0110
- SB60824
- SCHEMBL634325
- FT-0654352
- 5-(4-methoxyphenyl)-2-pyrimidinamine
- AKOS015851953
- A820837
- MFCD05864795
- [5-(4-methoxy-phenyl)-pyrimidin-2-yl]-amine
- CS-0213388
- FS-2921
- 31408-47-6
- PKSSRSRVRREPTQ-UHFFFAOYSA-N
- 5-(4-methoxyphenyl)pyrimidin-2-ylamine, AldrichCPR
- pyrimidine, 2-amino-5-(4-methoxyphenyl)-
-
- MDL: MFCD05864795
- Inchi: 1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14)
- InChI Key: PKSSRSRVRREPTQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1=CN=C(N)N=C1
Computed Properties
- Exact Mass: 201.09000
- Monoisotopic Mass: 201.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 435.6±55.0 °C at 760 mmHg
- Flash Point: 217.2±31.5 °C
- Refractive Index: 1.608
- PSA: 61.03000
- LogP: 2.31560
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077158-1g |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 95% | 1g |
£277.00 | 2022-03-01 | |
| Fluorochem | 077158-5g |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 95% | 5g |
£832.00 | 2022-03-01 | |
| Chemenu | CM167315-5g |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 95% | 5g |
$252 | 2021-08-05 | |
| TRC | M350195-50mg |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350195-100mg |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M350195-500mg |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine |
31408-47-6 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25800-1g |
5-(4-Methoxyphenyl)pyrimidin-2-amine |
31408-47-6 | 1g |
¥752.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25800-5g |
5-(4-Methoxyphenyl)pyrimidin-2-amine |
31408-47-6 | 5g |
¥2932.0 | 2021-09-08 | ||
| abcr | AB435922-250 mg |
5-(4-Methoxyphenyl)pyrimidin-2-amine |
31408-47-6 | 250mg |
€207.80 | 2023-04-23 | ||
| abcr | AB435922-1 g |
5-(4-Methoxyphenyl)pyrimidin-2-amine |
31408-47-6 | 1g |
€443.60 | 2023-04-23 |
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Suppliers
5-(4-Methoxyphenyl)pyrimidin-2-ylamine Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-(4-Methoxyphenyl)pyrimidin-2-ylamine
Recent Advances in the Study of 5-(4-Methoxyphenyl)pyrimidin-2-ylamine (CAS: 31408-47-6) in Chemical Biology and Pharmaceutical Research
The compound 5-(4-Methoxyphenyl)pyrimidin-2-ylamine (CAS: 31408-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by a pyrimidine core substituted with a 4-methoxyphenyl group, has been identified as a promising scaffold for drug development. Recent studies have explored its role as a kinase inhibitor, particularly in targeting aberrant signaling pathways implicated in cancer and inflammatory diseases.
One of the key findings in the latest research is the compound's ability to selectively inhibit specific tyrosine kinases, such as EGFR and VEGFR, which are critical in tumor angiogenesis and proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-(4-Methoxyphenyl)pyrimidin-2-ylamine exhibits nanomolar inhibitory activity against these kinases, with a favorable pharmacokinetic profile. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the kinases, providing valuable insights for structure-activity relationship (SAR) optimization.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential in modulating immune responses. A preclinical study conducted by researchers at the National Institutes of Health (NIH) revealed that 5-(4-Methoxyphenyl)pyrimidin-2-ylamine can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. This anti-inflammatory effect was attributed to the compound's interaction with the NF-κB signaling pathway, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's application in combination therapies. A 2024 study in Cancer Research explored the synergistic effects of 5-(4-Methoxyphenyl)pyrimidin-2-ylamine when used alongside conventional chemotherapeutic agents, such as cisplatin and doxorubicin. The results indicated enhanced apoptosis in cancer cell lines and reduced chemoresistance, attributed to the compound's ability to downregulate multidrug resistance (MDR) proteins. This finding opens new avenues for developing more effective treatment regimens for refractory cancers.
Despite these promising results, challenges remain in the clinical translation of 5-(4-Methoxyphenyl)pyrimidin-2-ylamine. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Recent efforts have focused on derivatizing the core structure to improve these properties, with some derivatives showing enhanced bioavailability and reduced toxicity in animal models.
In conclusion, 5-(4-Methoxyphenyl)pyrimidin-2-ylamine (CAS: 31408-47-6) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and immunomodulator, coupled with its applicability in combination therapies, makes it a compelling candidate for further research. Future studies should prioritize the optimization of its physicochemical properties and the exploration of its therapeutic efficacy in vivo, paving the way for its eventual clinical application.
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